molecular formula C9H9ClFNO2 B1369543 2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid CAS No. 1259966-96-5

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B1369543
CAS No.: 1259966-96-5
M. Wt: 217.62 g/mol
InChI Key: FXDFUITYRFFOBD-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a substituted phenyl ring with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzene and glycine.

    Halogenation: The aromatic ring of 5-chloro-2-fluorobenzene is halogenated to introduce the chlorine and fluorine substituents.

    Amination: The halogenated benzene is then subjected to amination reactions to introduce the amino group.

    Coupling Reaction: The amino-substituted benzene is coupled with glycine under appropriate conditions to form the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Processes: Implementing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Oxo derivatives such as ketones and aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated and amino-substituted derivatives.

Scientific Research Applications

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and transport proteins.

    Pathways: Modulation of biochemical pathways such as amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)propanoic acid
  • 2-Amino-3-(3-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-chlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern may result in distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDFUITYRFFOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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